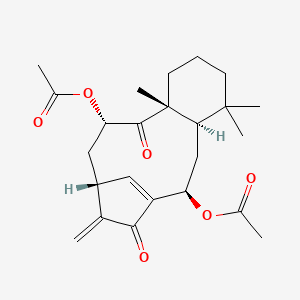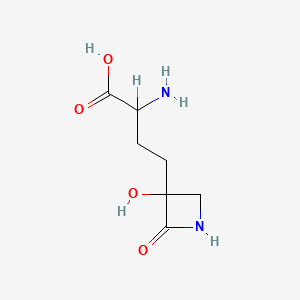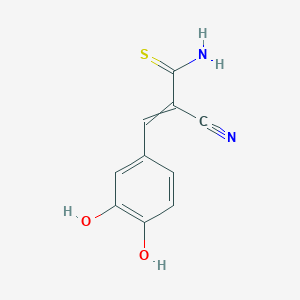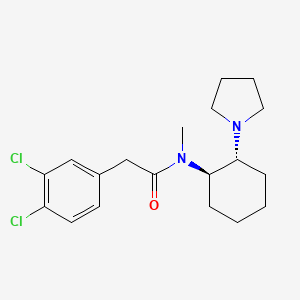
3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid [3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] ester is a chemical compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the stability and bioactivity of compounds .
Preparation Methods
The synthesis of 3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate typically involves the use of trifluoromethyl-substituted intermediates. One common method includes the reaction of trifluoromethyl-substituted 2-ethoxymethylene β-oxo ester with N-acylglycines in the presence of acetic anhydride . This reaction yields the desired benzoxazine ester with high efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Acetic acid [3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents. Common reagents used in these reactions include acetic anhydride, dichloromethane, and lutidine. The major products formed depend on the reaction conditions and the specific reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those with trifluoromethyl groups.
Biology: The compound’s stability and bioactivity make it useful in biological studies, including enzyme inhibition and protein binding assays.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its ability to enhance the bioavailability and efficacy of pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique properties
Mechanism of Action
The mechanism of action of 3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other benzoxazine derivatives and trifluoromethyl-substituted esters. For example, 3,5-bis(trifluoromethyl)anilino(oxo)acetic acid is another compound with similar structural features . 3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate is unique due to its specific benzoxazine ring structure and the position of the trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8F3NO4 |
|---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
[3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] acetate |
InChI |
InChI=1S/C11H8F3NO4/c1-6(16)18-10(11(12,13)14)9(17)15-7-4-2-3-5-8(7)19-10/h2-5H,1H3,(H,15,17) |
InChI Key |
HMXHWXUBXOQENS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(C(=O)NC2=CC=CC=C2O1)C(F)(F)F |
Canonical SMILES |
CC(=O)OC1(C(=O)NC2=CC=CC=C2O1)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thieno[3,2-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1229795.png)
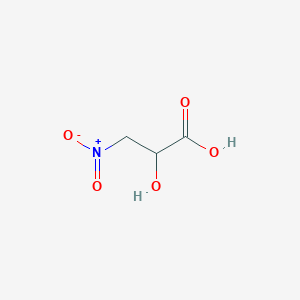
![N-[2-(2-Pyridyl)ethyl]benzenesulfonamide](/img/structure/B1229799.png)



![5,6-Dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1229808.png)
![O-[(2-carbamimidamidoethoxy)(hydroxy)phosphoryl]serine](/img/structure/B1229811.png)
![[(Benzylamino)-phenylmethyl]phosphonic acid](/img/structure/B1229812.png)
